8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine 8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine
Brand Name: Vulcanchem
CAS No.: 560088-74-6
VCID: VC11673048
InChI: InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h11-13H,1-10H2;2H,1,3-8H2,(H,11,14)(H,12,13)
SMILES: C=CCOC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C22H40N2O6
Molecular Weight: 428.6 g/mol

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine

CAS No.: 560088-74-6

Cat. No.: VC11673048

Molecular Formula: C22H40N2O6

Molecular Weight: 428.6 g/mol

* For research use only. Not for human or veterinary use.

8-(Allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid dicyclohexylamine - 560088-74-6

Specification

CAS No. 560088-74-6
Molecular Formula C22H40N2O6
Molecular Weight 428.6 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;2-[2-[2-(prop-2-enoxycarbonylamino)ethoxy]ethoxy]acetic acid
Standard InChI InChI=1S/C12H23N.C10H17NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-2-4-17-10(14)11-3-5-15-6-7-16-8-9(12)13/h11-13H,1-10H2;2H,1,3-8H2,(H,11,14)(H,12,13)
Standard InChI Key RJNGKGHHKKNQRS-UHFFFAOYSA-N
SMILES C=CCOC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES C=CCOC(=O)NCCOCCOCC(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

The compound consists of two primary components: a modified amino acid backbone and a dicyclohexylammonium counterion. The core structure, 8-(allyloxycarbonyl-amino)-3,6-dioxaoctanoic acid, features an Aloc group attached to an aminoethyloxyethyloxyacetic acid (AEEA) backbone. The Aloc moiety (CH2=CHCH2OCONH\text{CH}_2=\text{CH}-\text{CH}_2-\text{O}-\text{CO}-\text{NH}-) protects the amine functionality during synthetic reactions, while the AEEA spacer introduces hydrophilicity and flexibility . The DCHA counterion (C12H23N\text{C}_{12}\text{H}_{23}\text{N}) forms a salt with the carboxylic acid group, enhancing the compound’s crystallinity and solubility in organic solvents .

Key physicochemical properties include:

  • Molecular Formula: C22H40N2O6\text{C}_{22}\text{H}_{40}\text{N}_{2}\text{O}_{6}

  • Molecular Weight: 428.566 g/mol

  • Storage Conditions: Typically stored at 2–8°C in airtight containers to prevent hydrolysis of the Aloc group .

The compound’s stability under basic conditions and susceptibility to palladium-catalyzed deprotection make it ideal for sequential peptide synthesis .

Role in Solid-Phase Peptide Synthesis

The Aloc group is a cornerstone of orthogonal protection strategies in peptide chemistry. Unlike traditional protecting groups such as tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), the Aloc group is removed via palladium-mediated allyl transfer, enabling selective deprotection in the presence of acid- or base-labile groups . This property is particularly advantageous in synthesizing peptides with post-translational modifications or sensitive side chains.

For example, in the synthesis of lysine-containing peptides, the ε-amino group can be protected with Aloc while the α-amino group utilizes Boc protection. Subsequent treatment with a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a nucleophile (e.g., morpholine) cleaves the Aloc group without affecting Boc, allowing selective functionalization . The DCHA counterion further stabilizes the intermediate, reducing side reactions during coupling steps .

Applications in Drug Delivery and Bioconjugation

Emerging research highlights the compound’s utility in prodrug design and targeted therapies. The Aloc group’s compatibility with "click chemistry" enables site-specific conjugation of therapeutic agents to carriers such as polyethylene glycol (PEG) or dendrimers . For instance, Aloc-protected amines can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized antibodies, facilitating the development of antibody-drug conjugates (ADCs) .

Additionally, the DCHA counterion improves lipid solubility, enhancing membrane permeability in drug delivery systems. A 2021 study demonstrated that DCHA salts of protected amino acids exhibit 30–50% higher cellular uptake compared to sodium or potassium salts, underscoring their potential in intracellular delivery .

Related Compounds and Functional Analogues

Several structurally related compounds share applications in peptide and polymer chemistry:

Compound NameMolecular FormulaProtecting GroupsKey Applications
Boc-Lys(Aloc)-OH DCHA C28H50N4O6\text{C}_{28}\text{H}_{50}\text{N}_{4}\text{O}_{6}Boc, AlocLysine-rich peptide synthesis
Fmoc-AEEA-OH C21H23NO6\text{C}_{21}\text{H}_{23}\text{NO}_{6}FmocHydrophilic spacer in PEGylation
Aloc-Ado-OH C10H17NO6\text{C}_{10}\text{H}_{17}\text{NO}_{6}AlocModel studies in protecting group kinetics

These analogues highlight the versatility of allyl-based protecting groups in tailoring solubility, stability, and reactivity for specific synthetic goals .

Future Directions and Research Gaps

Despite its widespread use, limited data exist on the compound’s pharmacokinetics or toxicity in vivo. Recent advances in bioorthogonal chemistry and prodrug activation mechanisms warrant further exploration of Aloc-DCHA derivatives in in vivo models . Additionally, computational studies could optimize the AEEA spacer’s length and flexibility for improved drug delivery efficiency .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator